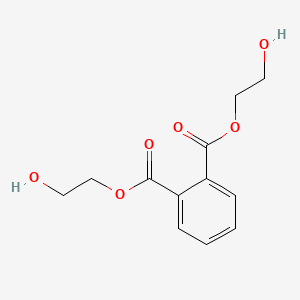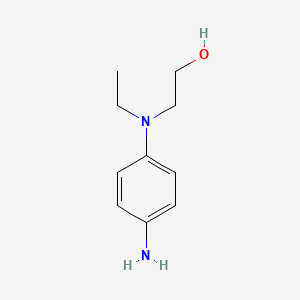
2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine
Descripción general
Descripción
2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine is a chemical compound with the molecular formula C12F21N3 . It is also known by other names such as tris heptafluoropropyl-s-triazine, s-triazine, 2,4,6-tris heptafluoropropyl, 2,4,6-tris heptafluoropropyl-1,3,5-triazine, tris perfluoropropyl-s-triazine, and 1,3,5-triazine .
Molecular Structure Analysis
The molecular weight of this compound is 585.119 g/mol . The InChI Key is KXQUYHRRCVECPV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The boiling point of this compound is 165 °C . The density is 1.716 g/mL at 25 °C . The refractive index is 1.311 .Aplicaciones Científicas De Investigación
Pharmaceutical, Material, and Agrochemical Applications
1,3,5-Triazine derivatives, including 2,4,6-trisubstituted variants, have significant applications in pharmaceuticals, materials, and agrochemical industries. These derivatives have been used as selective and potent chemical probes for diverse protein families due to their structural symmetry and ease of functionalization. The 1,3,5-triazine core serves as a powerful scaffold for generating diverse molecular libraries through various synthetic routes. This versatility underscores the compound's importance across multiple scientific domains (Banerjee, Brown, & Weerapana, 2013).
Crystal Structures and Inclusion Properties
Fluorinated triazines, like 2,4,6-tris(pentafluorophenoxy)-1,3,5-triazine, have been studied for their crystal structures and inclusion properties. These compounds exhibit a variety of fluorine interactions and possess unique host-guest interactions, as evidenced by powder X-ray diffraction and thermogravimetric analysis. This property is essential for understanding their potential applications in material science and molecular engineering (Reichenbaecher et al., 2006).
Magnetic Behaviors in Material Science
Triazine derivatives have also been studied in the context of material science, particularly concerning their magnetic behaviors. For instance, dendrimeric melamine cored complexes involving 2,4,6-tris(4-hydroxybenzimino)-1,3,5-triazine have been synthesized and characterized for their magnetic susceptibility, offering insights into potential applications in magnetic materials (Uysal & Koç, 2010).
Coordination Chemistry
In coordination chemistry, 2,4,6-tri(pyridyl)-1,3,5-triazine ligands have been extensively studied. These derivatives couple with transition metals and lanthanides, leading to applications in luminescent materials, coordination polymers, networks, and discrete metalla-assemblies. This area highlights the chemical versatility and application range of 1,3,5-triazine-based compounds (Therrien, 2011).
Nonlinear Optics and Electronics
1,3,5-Triazine derivatives have also found applications in nonlinear optics and electronics. For example, triazine-based octupolar molecules have been synthesized and characterized for their two-photon absorbing (TPA) properties, which are crucial in developing highly active TPA liquids. Such developments are pivotal in advancing fields like photophysics and photonics (Kannan et al., 2004).
Safety and Hazards
Propiedades
IUPAC Name |
2,4,6-tris(1,1,2,2,3,3,3-heptafluoropropyl)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12F21N3/c13-4(14,7(19,20)10(25,26)27)1-34-2(5(15,16)8(21,22)11(28,29)30)36-3(35-1)6(17,18)9(23,24)12(31,32)33 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQUYHRRCVECPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12F21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238598 | |
| Record name | 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915-76-4 | |
| Record name | 2,4,6-Tris(1,1,2,2,3,3,3-heptafluoropropyl)-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000915764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 915-76-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71020 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-tris(heptafluoropropyl)-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.840 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine included in the Agilent ES tune mix for negative-ion DART-MS?
A1: this compound is a key component in the Agilent ES tune mix because it readily forms negative ions during the DART-MS process. [] This characteristic, along with other components in the mix, allows for the generation of ions across a wide m/z range (specifically m/z 69 to m/z 2834), which is essential for accurate mass calibration in negative-ion DART-MS. [] Essentially, this compound helps ensure the mass spectrometer can accurately measure the mass of other unknown compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1329293.png)









